2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 in the ring. This compound features a cyclopropyl group attached to the 2-position and a p-tolyl group at the 6-position of the pyrimidine ring, with a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyrimidine with a boronic acid derivative of the cyclopropyl group in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: The oxidation of the hydroxyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the pyrimidinone ring can yield pyrimidinamines or other reduced derivatives.
Scientific Research Applications
2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Cyclopropyl-6-(p-tolyl)pyrimidin-4-ol can be compared with other similar pyrimidine derivatives, such as 2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol and 2-Cyclopropyl-6-(o-tolyl)pyrimidin-4-ol. These compounds differ in the position of the methyl group on the tolyl ring, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
2-cyclopropyl-4-(4-methylphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-2-4-10(5-3-9)12-8-13(17)16-14(15-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNYTXAUTFHROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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